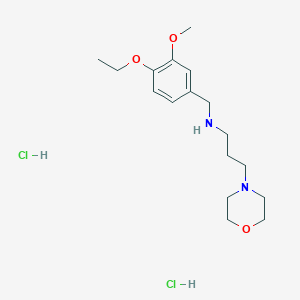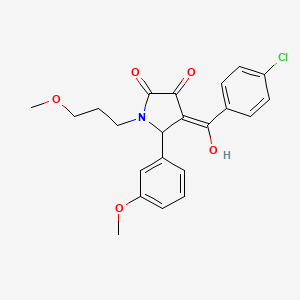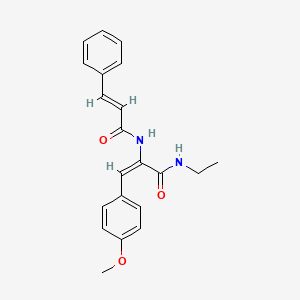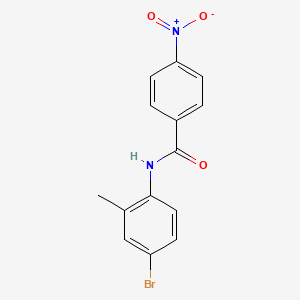
N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as F13714, is a novel chemical compound that has been the subject of extensive scientific research. This compound belongs to the class of phenylpropylamines and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the inhibition of serotonin and norepinephrine reuptake. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in an enhancement of their neurotransmission. This mechanism is similar to that of other antidepressant drugs such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Biochemical and Physiological Effects:
N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. Additionally, it has been found to have analgesic properties, which could be due to its ability to inhibit the reuptake of norepinephrine.
実験室実験の利点と制限
One advantage of using N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is its potent and selective inhibition of serotonin and norepinephrine reuptake. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of using this compound is its potential toxicity and side effects, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of depression, anxiety, and chronic pain. Additionally, more research is needed to fully understand its mechanism of action and the molecular targets involved. Finally, there is a need for the development of more selective and potent inhibitors of serotonin and norepinephrine reuptake, which could lead to the discovery of new and more effective antidepressant and analgesic drugs.
合成法
The synthesis of N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the reaction of 4-ethoxy-3-methoxybenzyl chloride with 3-(4-morpholinyl)propan-1-amine in the presence of a base. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt.
科学的研究の応用
N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit potent and selective serotonin and norepinephrine reuptake inhibition, which makes it a promising candidate for the treatment of depression and anxiety disorders. Additionally, it has been found to have analgesic properties, which could make it useful for the treatment of chronic pain.
特性
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3.2ClH/c1-3-22-16-6-5-15(13-17(16)20-2)14-18-7-4-8-19-9-11-21-12-10-19;;/h5-6,13,18H,3-4,7-12,14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTXFCAFCYAEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2CCOCC2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5302754.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5302756.png)


![1-[(5-ethyl-3-thienyl)carbonyl]azocane](/img/structure/B5302776.png)
![1-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5302780.png)
![ethyl (2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5302801.png)
![5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5302814.png)


![1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)

![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)